molecular formula C5H7N B094367 3-Pentenenitrile CAS No. 16529-66-1

3-Pentenenitrile

Cat. No.: B094367
CAS No.: 16529-66-1
M. Wt: 81.12 g/mol
InChI Key: UVKXJAUUKPDDNW-NSCUHMNNSA-N
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Description

3-Pentenenitrile, also known as pent-3-enenitrile, is an organic compound with the molecular formula C5H7N. It is a nitrile with a vinyl group attached to the carbon chain, making it an unsaturated nitrile. This compound is of interest due to its applications in various chemical processes and its role as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentenenitrile can be synthesized through the hydrocyanation of 1,3-butadiene. This process involves the addition of hydrogen cyanide to 1,3-butadiene in the presence of a catalyst. The reaction typically employs a nickel catalyst stabilized with phosphorus ligands. The reaction conditions include maintaining a temperature below 140°C and ensuring the residence time in the distillation apparatus does not exceed 10 hours .

Industrial Production Methods: The industrial production of this compound follows a similar hydrocyanation process. The steps include:

Chemical Reactions Analysis

Types of Reactions: 3-Pentenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Pentenenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-pentenenitrile primarily involves its role as an intermediate in hydrocyanation reactions. The nickel-catalyzed hydrocyanation of 1,3-butadiene leads to the formation of this compound through a series of steps involving cyano migration and methylallyl rotation. The key intermediates and rate-determining steps include the rearrangement of the methylallyl group and reductive elimination .

Comparison with Similar Compounds

  • 2-Methyl-3-butenenitrile
  • 4-Pentenenitrile
  • Adiponitrile

Comparison: 3-Pentenenitrile is unique due to its linear structure and the presence of a vinyl group, which makes it more reactive in certain chemical processes compared to its branched isomer, 2-methyl-3-butenenitrile. 4-Pentenenitrile, another isomer, has different conformational preferences and stability, making it suitable for different applications .

Properties

IUPAC Name

(E)-pent-3-enenitrile
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InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+
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InChI Key

UVKXJAUUKPDDNW-NSCUHMNNSA-N
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Canonical SMILES

CC=CCC#N
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Isomeric SMILES

C/C=C/CC#N
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Molecular Formula

C5H7N
Record name 3-PENTENENITRILE, [LIQUID]
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DSSTOX Substance ID

DTXSID901019314
Record name (3E)-3-Pentenenitrile
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Molecular Weight

81.12 g/mol
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Physical Description

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104 °F. Boiling point 296 °F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals., Liquid, A colorless to amber liquid; [CAMEO]
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Boiling Point

291 to 297 °F at 760 mmHg (NTP, 1992)
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Flash Point

101 °F (NTP, 1992), 40 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

0.83 at 39 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

1 mmHg at 106 °F ; 5 mmHg at 122 °F; 40 mmHg at 158 °F (NTP, 1992), 4.05 [mmHg]
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CAS No.

4635-87-4, 16529-66-1
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Synthesis routes and methods I

Procedure details

In an experiment conducted similarly to that in Example 4 except that the reactants were 0.8 g. of anhydrous cuprous bromide, 1 ml. of thiophen, 6.5 g. of butadiene and 5 ml. of hydrogen cyanide, and heating was continued for 17 hours at 100°C the conversion of butadiene to mononitriles was 48%, and 3-pentenenitrile was obtained in a yield of 82.2% and 2-methyl-3-butene-nitrile in a yield of 17.8% calculated on the butadiene converted.
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cuprous bromide
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
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Synthesis routes and methods IV

Procedure details

A nickel complex from a reaction mixture of a reactor of Examples 3, 4, 6, 9, 10, 12, 13, 14, 15, or 16 contacts 1,3-butadiene and hydrogen cyanide in a reaction zone. A catalyst forms to produce 3-pentenenitrile, 2-methyl-3-butenenitrile, or a combination thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentenenitrile
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3-Pentenenitrile
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Customer
Q & A

Q1: What is the molecular formula and weight of 3-pentenenitrile?

A1: this compound has the molecular formula C5H7N and a molecular weight of 81.115 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, studies have employed various spectroscopic techniques to characterize this compound. For instance, broadband rotational spectroscopy has been used to identify different conformers of both trans-3-pentenenitrile and 4-pentenenitrile. [] Additionally, gas-phase pyrolysis studies combined VUV photoionization mass spectrometry with broadband microwave spectroscopy to investigate the decomposition pathways of trans-3-pentenenitrile. []

Q3: What is the structure of this compound?

A3: this compound features a linear five-carbon chain with a nitrile group (-CN) at one end and a double bond between the third and fourth carbon atoms. It exists as both cis and trans isomers.

Q4: What is the primary industrial application of this compound?

A4: this compound serves as a crucial intermediate in the production of adiponitrile, a key precursor for nylon-6,6. [, ]

Q5: How is this compound synthesized industrially?

A5: The industrial synthesis of this compound involves a two-step process starting with 1,3-butadiene. The first step is the nickel-catalyzed hydrocyanation of butadiene, which yields a mixture of this compound and the branched isomer, 2-methyl-3-butenenitrile (2M3BN). In the second step, 2M3BN is isomerized to this compound using a similar nickel catalyst system. [, ]

Q6: What factors influence the selectivity of butadiene hydrocyanation towards this compound?

A6: The choice of ligand significantly affects the selectivity of the reaction. Mono-dentate phosphites typically produce a mixture of this compound and 2M3BN, whereas bidentate ligands like 1,4-bis(diphenylphosphino)butane (dppb) can achieve high selectivity towards the desired linear this compound. []

Q7: What is the role of Lewis acids in the hydrocyanation of this compound?

A7: Lewis acids, acting as co-catalysts, significantly influence the yield of adiponitrile from this compound. They enhance the activity of the nickel catalyst and can impact the regioselectivity of the reaction. [, ]

Q8: Are there any alternative catalysts for this compound synthesis?

A8: While nickel-based catalysts are predominantly employed, researchers are exploring alternative catalytic systems. For example, a platinum complex bearing a triptycene-based diphosphine ligand demonstrated high activity and selectivity for this compound in butadiene hydrocyanation. []

Q9: What insights have computational chemistry studies provided into the hydrocyanation mechanism?

A9: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of this compound hydrocyanation. Studies have identified key intermediates, such as nickel π-allyl cyanide complexes, and provided insights into the factors governing selectivity. [, ]

Q10: How does the structure of the diphosphine ligand impact the isomerization of 2M3BN?

A10: The steric and electronic properties of the diphosphine ligand play a crucial role in the isomerization of 2M3BN to this compound. Bulky and electron-rich ligands tend to favor the formation of the desired linear isomer. [, ]

Q11: What is known about the stability of this compound?

A11: this compound can undergo isomerization to other pentenenitrile isomers, particularly at elevated temperatures. Additionally, the presence of certain catalysts can promote decomposition or polymerization. [, ]

Q12: What analytical techniques are commonly used to analyze this compound?

A13: Gas chromatography (GC) coupled with mass spectrometry (MS) is frequently employed to analyze this compound and its isomers. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is valuable for characterizing the structure and monitoring reaction progress. [, ]

Q13: What is known about the environmental fate and impact of this compound?

A13: Limited information is available on the environmental fate and impact of this compound. As a reactive compound, it is expected to undergo various transformation processes in the environment. Further research is needed to fully assess its environmental profile.

Q14: Are there any specific regulations regarding the handling and disposal of this compound?

A14: While specific regulations may vary depending on the location and quantity, this compound should be handled as a hazardous substance. Proper safety data sheets (SDS) should be consulted for handling, storage, and disposal guidelines.

Q15: Have any studies explored alternative applications for this compound beyond adiponitrile production?

A16: Yes, researchers have investigated the use of this compound as a starting material for other valuable compounds. For instance, it can be converted to 1-azido-5-methyl-4-hexen-2-one, which can further dimerize to form 4,4-bis(3-methyl-2-butenyl)-2-butenolide. []

Q16: Are there any known biological activities associated with this compound?

A17: While this compound is primarily considered an industrial chemical intermediate, some studies suggest potential biological activities. For example, trans-3-pentenenitrile isolated from the essential oil of Lobularia maritima exhibited insecticidal and repellent properties against certain grain pests. []

Q17: What is the significance of studying the ring-opening reaction of 2-chloro-3-nitropyridine in relation to this compound?

A18: The ring-opening reaction of 2-chloro-3-nitropyridine can yield an intermediate, this compound, 2-nitro-5-oxo, ion(-1), sodium. This intermediate provides valuable insights into the reaction mechanism and helps understand the role of different isomers in similar reactions. []

Q18: How does the isomerization of cis-2-pentenenitrile to trans-3-pentenenitrile contribute to the efficiency of the adiponitrile process?

A19: Efficient isomerization of cis-2-pentenenitrile to trans-3-pentenenitrile is crucial for maximizing the yield of the desired linear product, this compound, which is the precursor to adiponitrile. [, , ]

Q19: What are the advantages of using reactive distillation for the isomerization of pentenenitrile isomers?

A20: Reactive distillation offers several advantages for this isomerization, including improved conversion, enhanced selectivity, and reduced energy consumption by combining reaction and separation in a single unit. [, ]

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